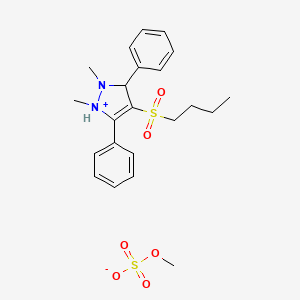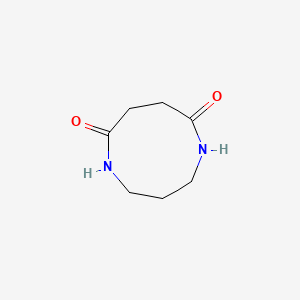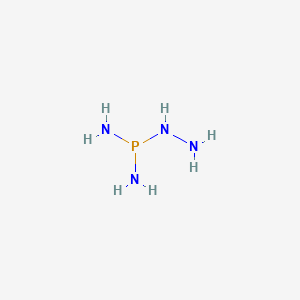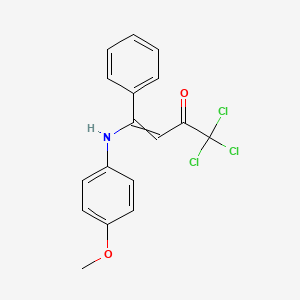
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- is a compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its cyclobutene ring, which is substituted with two dicarbonitrile groups and two diphenylmethylene groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- typically involves the reaction of cyclobutene derivatives with appropriate nitrile and diphenylmethylene reagents. One common method involves the use of 1,2-dibromo-3,4-bis(diphenylmethylene)cyclobutene as a precursor. This compound can be synthesized through a series of reactions, including bromination and subsequent substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
科学的研究の応用
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- has several scientific research applications:
Biology: Its structural properties make it a candidate for studying interactions with biological molecules.
作用機序
The mechanism by which 1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- exerts its effects is primarily related to its ability to form aggregates and crystalline structures. These aggregates can emit efficiently, with the crystalline aggregates emitting brighter and bluer lights than their amorphous counterparts . The molecular targets and pathways involved in these processes are still under investigation, but they likely involve interactions with various photophysical and electronic states.
類似化合物との比較
Similar Compounds
1,2-Diphenyl-3,4-bis(diphenylmethylene)-1-cyclobutene: This compound is similar in structure and exhibits similar photophysical properties.
1,2-Dibromo-3,4-bis(diphenylmethylene)cyclobutene: Used as a precursor in the synthesis of the target compound.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
1-Cyclobutene-1,2-dicarbonitrile, 3,4-bis(diphenylmethylene)- is unique due to its specific combination of nitrile and diphenylmethylene groups, which impart distinct photophysical properties. Its ability to form efficient emitting aggregates and crystalline structures sets it apart from other similar compounds.
特性
CAS番号 |
59501-05-2 |
|---|---|
分子式 |
C32H20N2 |
分子量 |
432.5 g/mol |
IUPAC名 |
3,4-dibenzhydrylidenecyclobutene-1,2-dicarbonitrile |
InChI |
InChI=1S/C32H20N2/c33-21-27-28(22-34)32(30(25-17-9-3-10-18-25)26-19-11-4-12-20-26)31(27)29(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20H |
InChIキー |
HCJGVSGXWHLONZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C2C(=C(C2=C(C3=CC=CC=C3)C4=CC=CC=C4)C#N)C#N)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)




![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)

![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)



